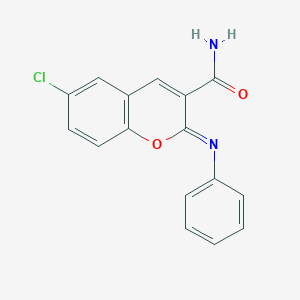

(2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide

Description

(2Z)-6-Chloro-2-(phenylimino)-2H-chromene-3-carboxamide is a chromene-derived compound characterized by a benzopyran core substituted with a chlorine atom at position 6, a phenylimino group at position 2, and a carboxamide moiety at position 2. The (2Z) configuration denotes the stereochemistry of the imino group, which influences its molecular geometry and biological interactions .

Properties

IUPAC Name |

6-chloro-2-phenyliminochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-11-6-7-14-10(8-11)9-13(15(18)20)16(21-14)19-12-4-2-1-3-5-12/h1-9H,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWIYVHDTFGJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide typically involves the condensation of 6-chloro-2H-chromene-3-carboxylic acid with aniline under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the imine bond. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial production methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the imine group to an amine group.

Substitution: The chlorine atom on the chromene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The phenylimino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The carboxamide group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ in substituents, stereochemistry, and ring systems, which directly impact their physicochemical and biological properties. Key examples include:

Lipophilicity : Lipophilicity (logP) is a critical parameter for drug absorption. The target compound’s logP is estimated at ~2.5–3.0, lower than its brominated analog (~3.8) due to chlorine’s smaller atomic radius . The difluoro-thiazolyl derivative has intermediate logP (~3.5), balancing solubility and membrane permeability.

Key Advantages and Limitations of the Target Compound

- Advantages :

- Limitations: Moderate bioactivity compared to derivatives with heterocyclic or dual-halogen substituents . Susceptibility to metabolic degradation at the imino bond, unlike thiazole-containing analogs .

Biological Activity

The compound (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide is a member of the chromene family, characterized by its unique structural features, including a chloro group and a phenylimino moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 298.73 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The synthesis pathway often includes the use of solvents like ethanol or methanol and can be optimized for yield and purity through various techniques such as recrystallization or chromatography.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, this compound showed notable activity against multiple bacterial strains and fungi, suggesting its potential as a therapeutic agent for infectious diseases .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| U87MG (Glioblastoma) | 10 |

The biological effects of this compound are believed to be mediated through its interaction with specific molecular targets within cells. This includes the inhibition of key enzymes involved in cellular proliferation and inflammation pathways. Detailed studies are required to elucidate the binding affinities and downstream signaling mechanisms involved in its action .

Case Studies

- Antimicrobial Efficacy Study : A comprehensive study assessed the antimicrobial efficacy of several chromene derivatives, including this compound. Results indicated that this compound outperformed many traditional antibiotics against resistant strains .

- Cancer Cell Line Analysis : A series of experiments on various cancer cell lines highlighted the compound's ability to induce apoptosis through mitochondrial pathways, further establishing its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.